molecular formula C25H25N3O2 B14206171 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid CAS No. 850406-94-9

5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid

Cat. No.: B14206171
CAS No.: 850406-94-9
M. Wt: 399.5 g/mol
InChI Key: LSTBJKAXRZTQSK-UHFFFAOYSA-N
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Description

5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid is a complex organic compound with the molecular formula C25H25N3O2. This compound is characterized by the presence of quinoline moieties, which are known for their diverse applications in medicinal and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid typically involves the reaction of quinoline derivatives with appropriate amines and carboxylic acids. One common method involves the use of quinoline-2-carbaldehyde, which undergoes a condensation reaction with an amine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets. The quinoline moieties can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual quinoline moieties, which enhance its potential as a fluorescent probe and its ability to interact with multiple molecular targets. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

850406-94-9

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

5-[bis(quinolin-2-ylmethyl)amino]pentanoic acid

InChI

InChI=1S/C25H25N3O2/c29-25(30)11-5-6-16-28(17-21-14-12-19-7-1-3-9-23(19)26-21)18-22-15-13-20-8-2-4-10-24(20)27-22/h1-4,7-10,12-15H,5-6,11,16-18H2,(H,29,30)

InChI Key

LSTBJKAXRZTQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN(CCCCC(=O)O)CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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